molecular formula C14H20N2O3 B13517127 Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate

Cat. No.: B13517127
M. Wt: 264.32 g/mol
InChI Key: LSYIOKYLSGSHEU-LLVKDONJSA-N
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Description

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester linked to an amino acid derivative. Its chemical properties make it a subject of interest for researchers exploring new synthetic pathways and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminobenzoic acid and 2-amino-3,3-dimethylbutanoic acid.

    Esterification: The 4-aminobenzoic acid is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 4-aminobenzoate.

    Amide Formation: The methyl 4-aminobenzoate is then reacted with 2-amino-3,3-dimethylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and purification systems such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoate or amino acid moieties.

    Reduction: Reduced forms of the ester or amide groups.

    Substitution: Substituted benzoate or amino acid derivatives.

Scientific Research Applications

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: A simpler ester derivative of 4-aminobenzoic acid.

    2-Amino-3,3-dimethylbutanoic acid: The amino acid component of the compound.

Uniqueness

Methyl (S)-4-(2-amino-3,3-dimethylbutanamido)benzoate is unique due to its combined ester and amide functionalities, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

methyl 4-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)11(15)12(17)16-10-7-5-9(6-8-10)13(18)19-4/h5-8,11H,15H2,1-4H3,(H,16,17)/t11-/m1/s1

InChI Key

LSYIOKYLSGSHEU-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)NC1=CC=C(C=C1)C(=O)OC)N

Canonical SMILES

CC(C)(C)C(C(=O)NC1=CC=C(C=C1)C(=O)OC)N

Origin of Product

United States

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